

# Environmental fate and persistence of Reactive Black 39

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Reactive Black 39*

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An In-depth Technical Guide on the Environmental Fate and Persistence of **Reactive Black 39**

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Reactive Black 39** (CAS No. 68259-02-9) is a multifunctional disazo reactive dye characterized by its complex aromatic structure containing azo bonds (-N=N-) and a triazine reactive group.<sup>[1]</sup> These dyes are extensively used in the textile industry for dyeing cellulosic fibers like cotton due to their vibrant color, high wet fastness, and covalent bond formation with the fiber. However, a significant portion of these dyes (15-50%) is lost to wastewater during the dyeing process.<sup>[2]</sup> The release of these effluents into aquatic ecosystems is a major environmental concern due to the dye's high visibility, stability, and potential toxicity of its degradation byproducts.<sup>[3][4][5][6]</sup>

This technical guide provides a comprehensive overview of the environmental fate and persistence of **Reactive Black 39**. It details the abiotic and biotic transformation mechanisms, summarizes quantitative degradation data, outlines key experimental protocols for research, and discusses the ecotoxicological implications. Due to limited specific data on **Reactive Black 39**, information from studies on the closely related and structurally similar azo dye, Reactive Black 5 (RB5), is included for comparative purposes and to illustrate key degradation principles.

## Physicochemical Properties

The environmental behavior of a dye is largely dictated by its physicochemical properties. Key properties for **Reactive Black 39** are summarized in Table 1. Its high water solubility facilitates its dispersal in aquatic environments, while its complex structure contributes to its recalcitrance.

Property	Value	Reference
IUPAC Name	Pentasodium 4-Amino-6-[(5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-Yl)Amino]-2-Sulphonatophenyl)Azo]-3-[(2,5-Disulphonatophenyl)Azo]-5-Hydroxynaphthalene-2,7-Disulphonate	[7]
Synonyms	C.I. Reactive Black 39, Cibacron Black ZP-2PD	[1]
CAS Number	68259-02-9	[1][7][8]
Molecular Formula	C <sub>25</sub> H <sub>14</sub> C <sub>1</sub> N <sub>10</sub> Na <sub>5</sub> O <sub>16</sub> S <sub>5</sub>	[1]
Molecular Weight	1021.16 g/mol	[1]
Class	Disazo Reactive Dye	[1]
Solubility	Soluble in water (for similar dyes, ~100 g/L)	[9]

## Environmental Fate and Transformation Mechanisms

The term "environmental fate" describes the transport and transformation of a chemical once released into the environment, while "persistence" refers to the length of time it remains there. The primary mechanisms governing the fate of reactive dyes like **Reactive Black 39** are abiotic degradation, biotic degradation, and sorption.

## Abiotic Degradation

Abiotic processes involve the degradation of the dye through non-biological, chemical, and physical means.

- Photodegradation (Photolysis): This process involves the breakdown of the dye molecule by light, particularly UV radiation from sunlight.<sup>[10]</sup> It can occur through direct photolysis, where the dye's chromophore absorbs light energy, or indirect photolysis, which is mediated by photosensitizing agents in the water that generate reactive oxygen species like hydroxyl radicals ( $\bullet\text{OH}$ ).<sup>[11]</sup> These radicals then attack and degrade the dye structure.
- Chemical Oxidation: Advanced Oxidation Processes (AOPs) are effective for degrading recalcitrant dyes. These methods generate highly reactive hydroxyl radicals to oxidize the dye molecule. For the related dye Reactive Black 5, degradation has been successfully demonstrated using manganese oxides ( $\text{MnO}_2$  and  $\text{Mn}_3\text{O}_4$ ) supported on graphene oxide, with efficiency being higher in acidic conditions (pH 3).<sup>[12]</sup> Another study showed 99% removal of RB5 in 60 minutes using recycled cigarette filters immobilized with  $\text{Fe}^{3+}$  in a Fenton-like process.<sup>[13]</sup>

## Biotic Degradation (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is a key pathway for the ultimate removal of dyes from the environment. Azo dyes are generally resistant to aerobic degradation.<sup>[14]</sup> A sequential anaerobic-aerobic process is typically required for complete mineralization.

- Bacterial Degradation: The critical first step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond ( $-\text{N}=\text{N}-$ ), which is responsible for the dye's color. This reaction is carried out by non-specific enzymes called azoreductases under anaerobic or anoxic (low-oxygen) conditions.<sup>[4][5][15]</sup> This initial step results in decolorization and the formation of colorless, but potentially carcinogenic, aromatic amines.<sup>[4]</sup> These aromatic amines can then be further degraded and mineralized into simpler compounds like  $\text{CO}_2$  and  $\text{H}_2\text{O}$  by other microbial communities under aerobic conditions.<sup>[10]</sup> Studies on Reactive Black 5 have identified bacteria such as *Pseudomonas entomophila* and *Bacillus albus* as effective degraders.<sup>[3][15]</sup>



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Caption: Conceptual pathway for the sequential anaerobic-aerobic biodegradation of **Reactive Black 39**.

- **Fungal Degradation:** Certain fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzyme systems, including laccases and peroxidases.[16] These non-specific enzymes can effectively degrade a wide range of complex organic pollutants, including azo dyes, under aerobic conditions.[4][16]
- **Algal and Cyanobacterial Degradation:** Microalgae and cyanobacteria can contribute to dye removal through both biosorption (binding of the dye to the cell surface) and bioaccumulation (uptake of the dye into the cell).[17] Some species, such as *Phormidium* sp., have demonstrated the ability to bioaccumulate "Reactive Black B" from wastewater.[4][17]

## Sorption

Sorption is a physical process where dye molecules adhere to the surface of particulate matter, such as soil organic matter, clays, or sludge in wastewater treatment plants.[10] This process can effectively remove the dye from the water column, but it does not degrade the molecule. Sorption can lead to the accumulation of the dye in sediments and sludge, where it may persist or undergo slow degradation under anaerobic conditions. Studies on RB5 have shown that materials like bentonite clay and modified zeolites can adsorb the dye, with efficiency depending on factors like pH, temperature, and contact time.[18][19]

## Quantitative Data on Persistence and Degradation

The following tables summarize quantitative data from various studies on the removal of Reactive Black dyes. Note that many studies utilize Reactive Black 5 (RB5) or the generic "Reactive Black B" as model compounds.

Table 2: Abiotic Degradation of Reactive Dyes

Method	Dye	Conditions	Efficiency (%)	Reference
Catalytic Oxidation	RB5	Catalyst: NGO–MnO <sub>2</sub> , pH: 3.0, Temp: 25 °C	89	[12]
Catalytic Oxidation	RB5	Catalyst: NGO–Mn <sub>3</sub> O <sub>4</sub> , pH: 3.0, Temp: 25 °C	70	[12]
Fenton-like	RB5	Catalyst: Fe <sup>3+</sup> on cigarette filters, pH: 3.0, 60 min	99.09	[13]

| Reduction | Reactive Black | Reductant: Zero-Valent Iron (ZVI), pH: 4.0, Temp: 25°C | ~95 (in 120 min) | [20] |

Table 3: Biotic Degradation &amp; Bioaccumulation of Reactive Dyes

Microorganism	Dye	Conditions	Removal/Decolorization (%)	Reference
<i>Pseudomonas entomophila</i> BS1	RB5 (50 mg/L)	Static, pH 5-9, 37 °C, 120 h	93	[15]
Bacillus albus DD1	RB5 (50 mg/L)	pH 7.0, 40 °C, 38 h	98	[3]
Bacterial Consortium	RB5 (70 mg/L)	Static, 35 °C	57.21	[5]
Phormidium sp.	Reactive Black B (~62 mg/L)	pH 8.5, 45 °C	13.7 (uptake yield)	[17]

| Trichosporon akiyoshidainum | RB5 (200 mg/L) | 12 h | 89 | [16] |

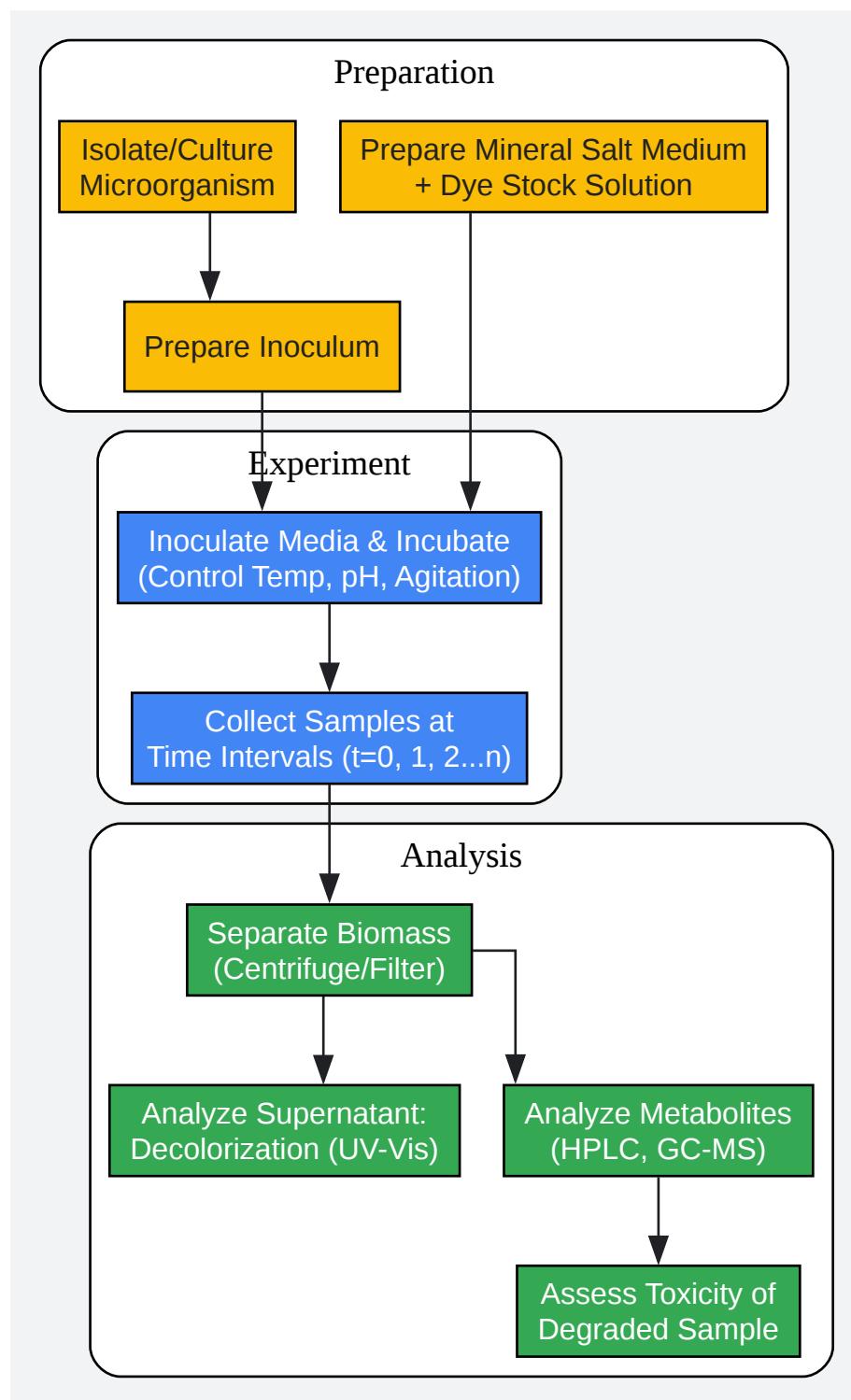
Table 4: Adsorption of Reactive Dyes

Adsorbent	Dye	Conditions	Adsorption Capacity (mg/g)	Reference
Bentonite Clay	RB5	pH 10, 323 K, 60 min	~27	[18]
CTAB-Modified Zeolite	RB5	pH 5, 25 °C, 30 min	3.84	[19]
Chitosan (66% DD)	Reactive Black M-2R	298 K	31.11	[21]

| Treated Aluminum Residue | Remazol Black B | pH 4.0 | 0.98 | [22] |

## Experimental Protocols

This section provides detailed methodologies for key experiments used to study the environmental fate of reactive dyes.



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Caption: General experimental workflow for a microbial dye degradation study.

## Analytical Methods

## Protocol for Dye Quantification and Metabolite Identification

- Sample Preparation: Collect aqueous samples from the experimental reactor. For biodegradation studies, separate microbial biomass from the supernatant by centrifugation (e.g., 10,000 rpm for 15 min) or filtration through a 0.45 µm membrane filter.[23]
- Quantification (Decolorization):
  - Use a UV-Visible spectrophotometer.
  - Scan the dye solution (e.g., 200-800 nm) to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). For Reactive Black 5,  $\lambda_{\text{max}}$  is approximately 597 nm.
  - Measure the absorbance of the supernatant at  $\lambda_{\text{max}}$  at different time intervals.
  - Calculate the decolorization efficiency (%) using the formula:  $[(\text{Initial Absorbance} - \text{Final Absorbance}) / \text{Initial Absorbance}] \times 100$ .
- Metabolite Identification:
  - High-Performance Liquid Chromatography (HPLC): Used to separate the parent dye from its degradation products. A typical setup involves a C18 reverse-phase column with a mobile phase gradient of acetonitrile and buffered water.[23]
  - Gas Chromatography-Mass Spectrometry (GC-MS): After extraction (e.g., with ethyl acetate) and derivatization, GC-MS is used to separate and identify volatile and semi-volatile degradation products by comparing their mass spectra with libraries.[15]

## Biodegradation Assay

### Protocol for Batch Decolorization Experiment

- Microorganism and Inoculum:
  - Isolate potential dye-degrading microorganisms from contaminated sites (e.g., textile effluent).
  - Grow the selected strain in a suitable nutrient broth to the late exponential phase.

- Harvest the cells by centrifugation, wash with sterile saline, and resuspend to create a standardized inoculum (e.g., OD600 of 1.0).
- Experimental Setup:
  - Prepare a mineral salt medium (MSM) in Erlenmeyer flasks. The medium provides essential nutrients but minimal carbon to encourage dye degradation.
  - Add a carbon source (co-substrate) like glucose or yeast extract (e.g., 1 g/L), as dyes often do not support microbial growth as the sole carbon source.[5]
  - Spike the medium with **Reactive Black 39** to the desired initial concentration (e.g., 50-100 mg/L).
  - Inoculate the flasks with the prepared inoculum (e.g., 5-10% v/v). Include an uninoculated sterile control flask.
- Incubation:
  - Incubate the flasks under optimal conditions for the microorganism (e.g., 37 °C, pH 7.0).
  - For azo bond reduction, static (anoxic) conditions are often required and have shown superior performance compared to shaking (aerobic) conditions for the initial decolorization step.[5][15]
- Monitoring:
  - Withdraw aliquots aseptically at regular time intervals (e.g., 0, 6, 12, 24, 48 h).
  - Analyze the samples for color removal using UV-Vis spectrophotometry as described in Protocol 4.1.

## Adsorption Study

### Protocol for Batch Adsorption Experiment

- Adsorbent Preparation:

- Wash the adsorbent material (e.g., bentonite clay, activated carbon) with deionized water to remove impurities and then dry it in an oven (e.g., at 105 °C) to a constant weight.
- Sieve the material to obtain a uniform particle size.[18]
- Batch Experiment:
  - Add a known mass of the adsorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume of dye solution (e.g., 50 mL) at a known initial concentration.
  - Adjust the pH of the solutions to the desired values using HCl or NaOH.
  - Place the flasks in a thermostatic shaker bath to maintain a constant temperature and agitation speed (e.g., 150 rpm).[12]
- Kinetic and Equilibrium Analysis:
  - Withdraw samples at different time intervals until equilibrium is reached (i.e., the dye concentration in the solution remains constant).
  - Separate the adsorbent from the solution by filtration or centrifugation.
  - Analyze the remaining dye concentration in the supernatant using UV-Vis spectrophotometry.
  - Calculate the amount of dye adsorbed per unit mass of adsorbent ( $q_e$ , in mg/g) at equilibrium.
  - Analyze the data using kinetic models (e.g., pseudo-first-order, pseudo-second-order) and adsorption isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism and capacity.[18][21]

## Ecotoxicity and Environmental Impact

The environmental impact of **Reactive Black 39** stems from both the parent compound and its degradation products.

- Parent Dye Toxicity: Safety data sheets indicate that reactive dyes may cause eye and skin irritation.[9][24] They are generally considered to have low acute toxicity to mammals (LD50 > 2000 mg/kg in rats for similar products).[9] For aquatic life, the fish toxicity (LC50) for a similar dye was found to be greater than 500 mg/L, suggesting low acute toxicity.[9] However, the primary environmental impact is aesthetic pollution and reduced light penetration in water bodies, which inhibits photosynthesis in aquatic plants.[4]
- Degradation Product Toxicity: The main toxicological concern arises from the aromatic amines formed during the anaerobic reductive cleavage of the azo bond.[4] Many aromatic amines are known to be mutagenic and carcinogenic, posing a significant risk to environmental and human health if they are not fully mineralized in a subsequent aerobic treatment stage.[3][6] However, studies performing toxicity assays on the final effluent after a complete degradation process have shown a significant reduction in toxicity, indicating successful detoxification.[5][6]

## Conclusion

**Reactive Black 39** is a chemically stable and persistent dye that is not readily biodegradable under aerobic conditions alone. Its environmental fate is driven by a combination of slow abiotic degradation, sorption to sediments, and, most importantly, microbial action. The key to its complete removal from the environment is a sequential anaerobic-aerobic biodegradation process. The initial anaerobic stage achieves decolorization through the reductive cleavage of the azo bonds, while the subsequent aerobic stage is crucial for mineralizing the resulting, and potentially hazardous, aromatic amines. While adsorption can effectively remove the dye from the water column, it represents a phase transfer rather than degradation. Further research focusing specifically on **Reactive Black 39** is needed to fully elucidate its degradation pathways, identify its specific metabolites, and develop optimized, cost-effective remediation technologies for textile industry effluents.

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- To cite this document: BenchChem. [Environmental fate and persistence of Reactive Black 39]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552045#environmental-fate-and-persistence-of-reactive-black-39>

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Phone: (601) 213-4426  
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